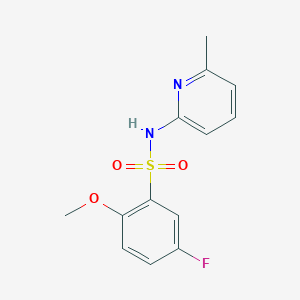
4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide acts as a TRPV1 antagonist, blocking the channel and reducing the sensation of pain. It also inhibits the production of inflammatory cytokines, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in animal models. It also has anticonvulsant properties, reducing the frequency and severity of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide in lab experiments is its specificity for the TRPV1 channel, allowing for targeted investigation of its role in pain sensation. However, one limitation is its potential toxicity, which must be carefully monitored in animal models and in vitro studies.
Direcciones Futuras
There are many potential future directions for research involving 4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide. One area of interest is its potential as a therapeutic agent for inflammatory and pain-related conditions, such as arthritis and neuropathic pain. Another direction is the investigation of its anticonvulsant and anti-cancer properties, which could lead to the development of new treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action of 4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide and its potential interactions with other ion channels and receptors.
Métodos De Síntesis
The synthesis of 4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide involves the reaction of cyclopentylamine with 4-bromo-3-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group using iron powder and hydrochloric acid. The resulting amine is then reacted with propyl bromide to form the final product.
Aplicaciones Científicas De Investigación
4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide is used in various scientific research studies, including the investigation of its potential as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. It is also used in the study of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Propiedades
Nombre del producto |
4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C14H20BrNO3S |
Peso molecular |
362.28 g/mol |
Nombre IUPAC |
4-bromo-N-cyclopentyl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C14H20BrNO3S/c1-2-9-19-14-10-12(7-8-13(14)15)20(17,18)16-11-5-3-4-6-11/h7-8,10-11,16H,2-6,9H2,1H3 |
Clave InChI |
JOWVZDXXPQTPTB-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br |
SMILES canónico |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5-methyl-2-{[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288099.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288100.png)
![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)

![1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B288118.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B288120.png)
![2-benzyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288121.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)

![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-2-methylindoline](/img/structure/B288133.png)
![N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)
![Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)
![4-Bromo-2-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-5-methylphenyl methyl ether](/img/structure/B288170.png)
